2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one
Description
2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one is a cyclopentanone derivative featuring a hydroxyphenylmethyl substituent at the 2-position of the cyclopentanone ring. The hydroxyl group on the phenyl ring may enhance solubility and enable hydrogen bonding, influencing reactivity and biological activity.
Properties
CAS No. |
84715-32-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H14O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10,13H,1-3,8H2 |
InChI Key |
LQTOWMXCFYGSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Biological Activity
2-[(4-Hydroxyphenyl)methyl]cyclopentan-1-one is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 61321-48-0 |
| Molecular Formula | C15H18O2 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | SFDOEUDEJNXKHZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopentanone Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Hydroxyphenyl Group : The hydroxyphenyl group is introduced via Friedel-Crafts acylation or similar methods.
- Purification : The compound is then purified using techniques such as recrystallization or chromatography.
The biological activities of this compound are primarily attributed to its structural features:
- Hydroxyphenyl Group : This group can engage in hydrogen bonding with various biological targets, enhancing the compound's interaction with enzymes and receptors.
- Cyclopentanone Structure : The rigidity provided by the cyclopentanone ring contributes to the compound's binding affinity and specificity.
Antioxidant Activity
Research indicates that compounds with hydroxyphenyl moieties often exhibit significant antioxidant properties due to their ability to scavenge free radicals. Studies have shown that derivatives of this compound can reduce oxidative stress in cellular models, potentially offering protective effects against various diseases.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. For example, a study demonstrated that this compound exhibited cytotoxic activity against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Case Study: Cytotoxicity in Cancer Cells
A notable study evaluated the cytotoxic effects of this compound on H295R adrenocortical carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined through MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Comparative Analysis
When compared to similar compounds, such as those with methoxy or chloro substitutions instead of hydroxy groups, this compound shows unique biological profiles. The presence of the hydroxy group enhances its reactivity and biological interactions, making it a candidate for further pharmacological exploration.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties based on the evidence:
Physical and Chemical Properties
- Molecular Weight : Ranges from 122.07 (allylidene derivative, ) to 236.74 (chlorophenyl-dimethyl analog, ), influencing volatility and bioavailability.
- Synthetic Accessibility : The chloro- and acetyl-substituted compounds demonstrate scalable routes (hydrolysis, photocatalysis), while others (e.g., pyridinyl) lack detailed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
